molecular formula C14H23BN2O4S B1375688 N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide CAS No. 1083326-57-1

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide

Cat. No. B1375688
CAS RN: 1083326-57-1
M. Wt: 326.2 g/mol
InChI Key: HCDKDEUPWQAYFF-UHFFFAOYSA-N
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Description

The compound contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom. It also contains a propane-2-sulfonamide group, which is a sulfonamide group attached to the second carbon of a propane chain. The compound also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boronic ester group. Boronic esters are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the boronic ester and sulfonamide groups. The boronic ester could undergo coupling reactions with various nucleophiles in the presence of a transition metal catalyst . The sulfonamide group could potentially be hydrolyzed to give a sulfonic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Some general predictions can be made based on these groups: for example, the compound is likely to be solid at room temperature . It may also have significant polarity due to the presence of the sulfonamide and boronic ester groups .

Scientific Research Applications

Comprehensive Analysis of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide Applications

The compound N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide has several scientific research applications due to its unique chemical structure. Below is a detailed analysis of its applications across different fields.

Borylation Reactions: This compound is used in borylation reactions , where it facilitates the addition of boron-containing groups to organic molecules . This is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

Hydroboration of Alkynes and Alkenes: It serves as a reagent in the hydroboration of alkynes and alkenes, a process that adds boron and hydrogen across a carbon-carbon multiple bond . This reaction is a key step in the synthesis of various boronate esters and is essential for subsequent organic transformations.

Suzuki Coupling: The compound is involved in Suzuki coupling reactions , which are pivotal in forming carbon-carbon bonds . This type of coupling reaction is widely used in the field of organic electronics and in the development of organic light-emitting diodes (OLEDs).

Asymmetric Hydroboration: It is used in asymmetric hydroboration to produce chiral molecules . This application is crucial for the synthesis of enantiomerically pure substances, which are important in the creation of certain medications.

Enzyme Inhibition: Due to the presence of the sulfonamide group, this compound can act as an enzyme inhibitor . It has potential applications in the development of new drugs that target specific enzymes within biological systems.

Fluorescent Probes: The compound’s structure allows it to be used as a fluorescent probe . It can be employed to detect the presence of various biological and chemical substances, including hydrogen peroxide, sugars, and ions.

Drug Carrier Construction: Its borate linkages make it suitable for constructing stimulus-responsive drug carriers . These carriers can deliver drugs in a controlled manner, responding to changes in the body’s microenvironment, such as pH and glucose levels.

Organic Synthesis Intermediate: As an intermediate in organic synthesis, it is used to protect diols and in the asymmetric synthesis of amino acids and other molecules . Its versatility makes it a valuable tool in the synthesis of a wide range of organic compounds.

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, future research could involve studying its biological activity, pharmacokinetics, and toxicity. If it’s being used as a building block in organic synthesis, future research could involve developing new reactions that use this compound .

Mechanism of Action

Target of Action

The primary targets of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide Compounds with similar structures have been used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction .

Mode of Action

The exact mode of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that compounds with similar structures can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The biochemical pathways affected by N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that compounds with similar structures can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Pharmacokinetics

The ADME properties of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that the compound has a predicted boiling point of 3809±320 °C and a predicted density of 103±01 g/cm3 . It is recommended to be stored at 2-8°C .

Result of Action

The molecular and cellular effects of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that compounds with similar structures can be used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction due to their unique reactivity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide It is known that the compound is recommended to be stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.

properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4S/c1-10(2)22(18,19)17-12-7-11(8-16-9-12)15-20-13(3,4)14(5,6)21-15/h7-10,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDKDEUPWQAYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745306
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide

CAS RN

1083326-57-1
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide

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